4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
CAS No.: 893990-14-2
Cat. No.: VC7733083
Molecular Formula: C22H21N3O2S
Molecular Weight: 391.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893990-14-2 |
|---|---|
| Molecular Formula | C22H21N3O2S |
| Molecular Weight | 391.49 |
| IUPAC Name | 4-butoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide |
| Standard InChI | InChI=1S/C22H21N3O2S/c1-2-3-13-27-19-10-6-17(7-11-19)21(26)23-18-8-4-16(5-9-18)20-15-25-12-14-28-22(25)24-20/h4-12,14-15H,2-3,13H2,1H3,(H,23,26) |
| Standard InChI Key | IBIAUESLAUGOEE-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Introduction
Structural and Physicochemical Properties
The compound’s structure integrates three key components:
-
Benzamide backbone: A 4-butoxy-substituted benzoyl group.
-
Phenyl linker: Connects the benzamide to the imidazo[2,1-b]thiazole.
-
Imidazo[2,1-b]thiazole: A bicyclic heterocycle with nitrogen and sulfur atoms, known for enhancing bioactivity .
Key Physicochemical Data
The imidazo[2,1-b]thiazole moiety contributes to π-π stacking and hydrogen-bonding interactions, critical for target binding .
Synthesis and Optimization
Core Synthesis Strategy
The compound is synthesized via a multi-step protocol:
-
Formation of imidazo[2,1-b]thiazole: Cyclization of ethyl 2-aminothiazole-4-carboxylate with phenacyl bromides under reflux .
-
Coupling reaction: Amide bond formation between 4-butoxybenzoyl chloride and the aminophenyl-imidazo[2,1-b]thiazole intermediate using carbodiimide coupling agents (e.g., EDCI/HOBt) .
Process Optimization
Microwave-assisted synthesis reduces reaction times to 2–4 hours, enhancing yield and purity. Key conditions include:
-
Temperature: 80–100°C.
-
Catalyst: Triethylamine or DMAP.
Pharmacological Activities
Enzyme Inhibition
The compound targets enzymes critical for bacterial and cancer cell survival:
-
InhA (Mycobacterium tuberculosis): Benzamide derivatives inhibit enoyl-ACP reductase, a target for antitubercular agents .
-
Kinases: Imidazo-thiazole scaffolds inhibit BCR-ABL and SYK kinases, relevant in leukemia and autoimmune diseases .
Challenges and Future Directions
-
Solubility Optimization: Poor aqueous solubility may limit bioavailability. Prodrug strategies or nanoformulations are under exploration.
-
Selectivity Enhancement: Off-target effects remain a concern. Computational modeling (e.g., QSAR) is guiding structural refinements .
-
Preclinical Validation: In vivo efficacy and toxicity profiles are yet to be reported.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume